

A Comparative In Vitro Analysis of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE Analogs

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Compound of Interest

Compound Name: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of various analogs of **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE**. The data presented is collated from multiple studies investigating the therapeutic potential of this class of compounds, with a primary focus on their anticancer properties. Structure-activity relationships (SAR) are highlighted where distinct patterns emerge from the comparative data.

Comparative Analysis of Anticancer Activity

Multiple studies have synthesized and evaluated a range of 2-phenylthiazole-4-carboxylate analogs for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of these compounds.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives demonstrated notable cytotoxic activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.^{[1][2]} Structure-activity relationship studies on these analogs revealed that substitutions on the arylacetamido pendant at the para-position of the 2-phenyl ring significantly influence their anticancer efficacy. For instance, a methoxy group at the 4-position enhanced activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cells.^{[1][2]} Furthermore, a 3-fluoro analog exhibited broad-spectrum activity against all tested cell lines, with IC₅₀ values under 10 µg/mL.^{[1][2]}

Another study focused on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated their cytotoxicity against SK-N-MC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) cell lines.[3] In this series, compounds with a para-nitro substitution (4c) and a meta-chloro substitution (4d) on the N-phenyl ring showed the highest potency against SK-N-MC and Hep-G2 cells, respectively.[3]

Novel thiazole-naphthalene derivatives have also been investigated as potential anticancer agents, with a majority showing moderate to potent antiproliferative activity against MCF-7 and A549 (lung cancer) cell lines.[4] Compound 5b from this series, featuring a 4-ethoxyphenyl group at the 2-position of the thiazole ring, was identified as the most active, with IC₅₀ values of 0.48 μM and 0.97 μM against MCF-7 and A549 cells, respectively.[4]

Further research into arylidene-hydrazinyl-thiazoles identified compounds 4m, 4n, and 4r as having significant cytotoxic potential against BxPC-3 (pancreatic cancer), MOLT-4 (leukemia), and MCF-7 cell lines.[5] Compound 4m was particularly effective, with IC₅₀ values ranging from 1.69 to 2.2 μM across five different cancer cell lines.[5]

The following table summarizes the in vitro anticancer activities of selected **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE** analogs.

Table 1: In Vitro Anticancer Activity of 2-Phenylthiazole-4-Carboxylate Analogs (IC₅₀ values)

Compound ID	Modifications	Cancer Cell Line	IC50 (μM)	Reference
Analog Series 1	2-phenylthiazole-4-carboxamides	[1][2]		
3-fluoro analog	3-fluoro substitution on arylacetamido	T47D, Caco-2, HT-29	< 10 μg/mL	[1]
Analog Series 2	N-phenyl-2-p-tolylthiazole-4-carboxamides	[3]		
4c	para-nitro substitution on N-phenyl ring	SKNMC	10.8 ± 0.08	[3]
4d	meta-chloro substitution on N-phenyl ring	Hep-G2	11.6 ± 0.12	[3]
Analog Series 3	Thiazole-naphthalene derivatives	[4]		
5b	4-ethoxyphenyl at 2-position	MCF-7	0.48 ± 0.03	[4]
5b	4-ethoxyphenyl at 2-position	A549	0.97 ± 0.13	[4]
Analog Series 4	Arylidene-hydrazinyl-thiazoles	[5]		
4m	-	BxPC-3, MOLT-4, MCF-7, BT-474, A-549	1.69 - 2.2	[5]
Analog Series 5	4-Substituted Methoxybenzoyl-	[6]		

aryl-thiazole

SMART Compounds	Replacement of fatty amide with aromatic groups	Prostate and Melanoma cells	Low nM range	[6]
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Other In Vitro Biological Activities

Beyond anticancer effects, analogs of **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE** have been explored for other therapeutic applications, including enzyme inhibition.

2.1. Cholinesterase Inhibition

A study on 2-phenylthiazole derivatives as potential treatments for Alzheimer's disease evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One of the synthesized compounds, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, demonstrated the most potent activity with an IC₅₀ value of 8.86 μM for AChE and 1.03 μM for BuChE.[7] Another series of thiazole derivatives also showed promising AChE inhibition, with compound 4e being the most potent with an IC₅₀ of 25.5 ± 2.12 μg/mL.[8]

2.2. Carbonic Anhydrase Inhibition

Thiazole-methylsulfonyl derivatives have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The IC₅₀ values for these compounds ranged from 39.38 to 198.04 μM for hCA I and 39.16 to 86.64 μM for hCA II, indicating their potential as selective inhibitors.[9][10]

2.3. Antifungal Activity (CYP51 Inhibition)

In the realm of antifungal research, 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51). Through structural optimization, compound B9 emerged with potent activity against several clinically relevant fungal strains, including fluconazole-resistant ones.[11][12]

Table 2: In Vitro Enzyme Inhibition of 2-Phenylthiazole-4-Carboxylate Analogs (IC₅₀ values)

Compound ID/Series	Target Enzyme	IC50	Reference
[2-(4-Benzoxophenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone	Acetylcholinesterase (AChE)	8.86 μ M	[7]
[2-(4-Benzoxophenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone	Butyrylcholinesterase (BuChE)	1.03 μ M	[7]
Thiazole derivative 4e	Acetylcholinesterase (AChE)	25.5 \pm 2.12 μ g/mL	[8]
Thiazole-methylsulfonyl derivatives	Carbonic Anhydrase I (hCA I)	39.38–198.04 μ M	[9][10]
Thiazole-methylsulfonyl derivatives	Carbonic Anhydrase II (hCA II)	39.16–86.64 μ M	[9][10]
Thiazole-naphthalene derivative 5b	Tubulin Polymerization	3.3 μ M	[4]

Experimental Protocols

The following sections outline the general methodologies employed in the *in vitro* evaluation of **ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE** analogs.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized thiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

- Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

3.2. Enzyme Inhibition Assays

The general workflow for in vitro enzyme inhibition assays involves preparation of reagents, incubation, and signal detection.[\[15\]](#)

- Reagent Preparation: Stock solutions of the enzyme, substrate, and test compounds (thiazole derivatives) are prepared in appropriate buffers.
- Assay Procedure:
 - Varying concentrations of the test compounds are added to the wells of a 96-well plate.
 - The enzyme solution is then added, and the mixture is pre-incubated to allow for inhibitor binding.
 - The reaction is initiated by the addition of the substrate.
 - The plate is incubated at a specific temperature for a defined period.
 - The reaction is stopped, if necessary, and the signal (e.g., absorbance or fluorescence) is measured.

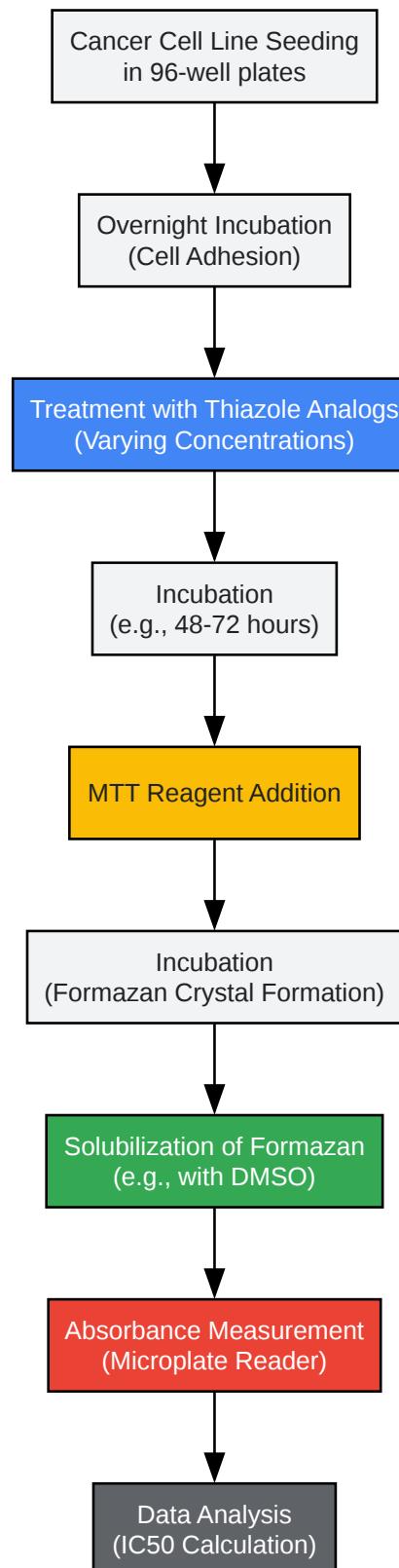
- Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

3.3. Mechanism of Action Studies

- Tubulin Polymerization Assay: To investigate the effect on microtubule dynamics, the ability of compounds to inhibit the polymerization of tubulin is assessed. This is often done using a fluorescence-based assay where the incorporation of a fluorescent reporter into growing microtubules is monitored.[4]
- Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed to quantify the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).[4][13]
- Apoptosis Assays: The induction of apoptosis can be evaluated by various methods, including Annexin V-FITC/PI staining followed by flow cytometry, and measuring the activity of caspases (e.g., caspase-3/7).[4][5][13]

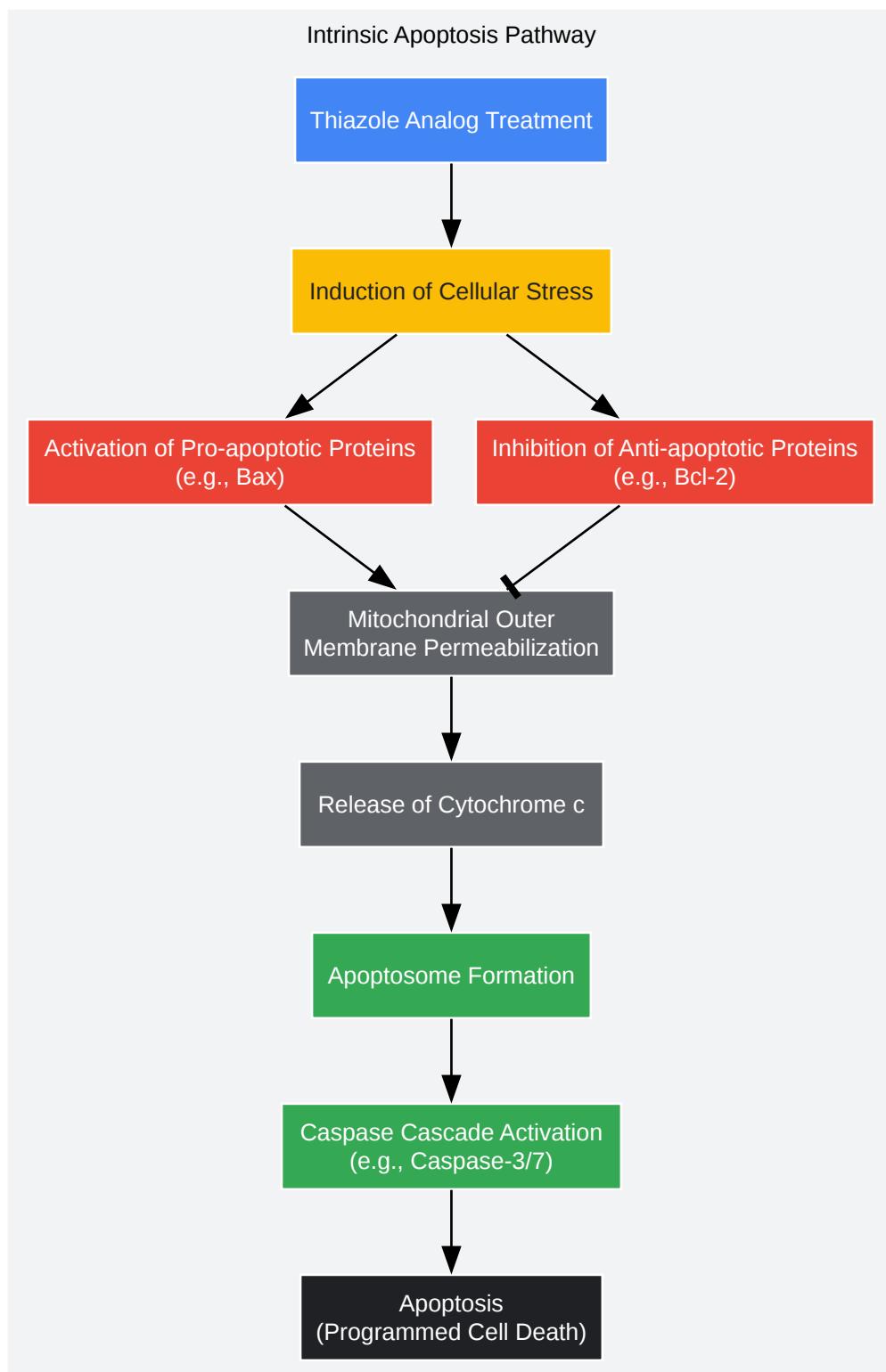
Visualizations

4.1. Experimental Workflow for In Vitro Cytotoxicity Screening

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Caption: General workflow for determining the in vitro cytotoxicity of thiazole analogs using the MTT assay.

4.2. Signaling Pathway for Apoptosis Induction



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Caption: Simplified signaling pathway for apoptosis induction by potent thiazole analogs.

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